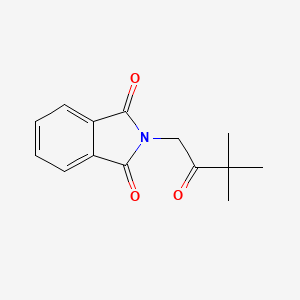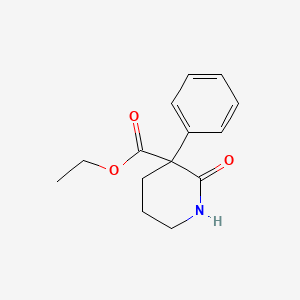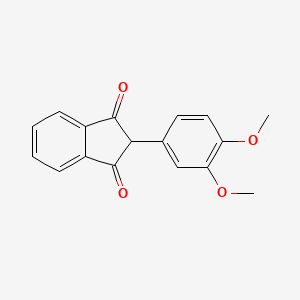
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Vue d'ensemble
Description
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound with significant importance in organic chemistry. It is known for its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyridine ring substituted with amino, oxo, phenyl, and dicarbonitrile groups, making it a versatile scaffold for various chemical reactions and applications.
Mécanisme D'action
Mode of Action
It’s known that the compound is involved in a four-component reaction with hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes . This reaction leads to aminomethylation at the C3 and C5 positions of the pyridine ring .
Biochemical Pathways
The compound is known to participate in aminomethylation reactions, which could potentially influence various biochemical pathways .
Pharmacokinetics
In silico predictive analysis suggests that the compound has high gastroenteric absorption and the ability to penetrate the blood-brain barrier (bbb) . It also shows a predominant absence of inhibitory action against cytochromes P450 , which are crucial for drug metabolism.
Action Environment
It’s known that the compound’s reactions can be catalyzed by nanocrystalline miizr4 (po4)6 ceramics .
Analyse Biochimique
Biochemical Properties
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into various derivatives. The compound’s amino groups can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity. Additionally, the phenyl group contributes to hydrophobic interactions, further stabilizing the enzyme-substrate complex. These interactions enable this compound to act as a substrate or inhibitor in enzymatic reactions, influencing the overall reaction kinetics and outcomes .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. This compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to altered expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves multiple pathways. At the molecular level, this compound binds to specific biomolecules, including DNA, RNA, and proteins. Its interaction with DNA can lead to the formation of DNA adducts, causing DNA damage and triggering DNA repair mechanisms. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature and acidic or basic environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models. At high doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and hematological toxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. In phase II metabolism, these intermediates are conjugated with endogenous molecules such as glucuronic acid, sulfate, and glutathione, facilitating their excretion from the body. The interactions of this compound with metabolic enzymes and cofactors influence its metabolic flux and the levels of metabolites produced .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters. Once inside the cell, it can bind to intracellular proteins such as albumin and cytosolic enzymes, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to tissue components, and the presence of barriers such as the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects mitochondrial function and induces apoptosis. The subcellular distribution of this compound is essential for its role in regulating cellular processes and determining its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile can be synthesized through a multi-component reaction involving hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes. The reaction is typically carried out in the presence of a catalyst, such as nanocrystalline MII Zr4(PO4)6 ceramics, under reflux conditions . The reaction proceeds efficiently, yielding the desired product with high atom economy and excellent yields in short reaction times.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts, such as nanocrystalline ceramics, allows for the recycling of catalysts and minimizes environmental impact . The reaction conditions can be optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have enhanced biological activities and improved chemical properties.
Applications De Recherche Scientifique
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile: Similar structure but lacks the phenyl group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a triazine ring instead of a pyridine ring.
4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Similar structure with variations in the aryl group.
Uniqueness
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dicarbonitrile groups on the pyridine ring enhances its reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
1,2-diamino-6-oxo-4-phenylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(19)18(17)12(9)16/h1-5H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQDORRHGZHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320387 | |
| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79388-04-8 | |
| Record name | NSC358761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile?
A1: [] In the crystal structure of this compound, molecules interact through a network of hydrogen bonds. Specifically, intermolecular N—H⋯N and N—H⋯O hydrogen bonds link molecules into layers parallel to the (001) plane. Additionally, weaker C—H⋯N contacts connect these layers along the c axis. Further interactions include C—H⋯π and C—N⋯π interactions, which contribute to the formation of chains along the a axis.
Q2: Can you describe an efficient synthetic route for this compound derivatives?
A2: [] A highly efficient method utilizes Zirconium Phosphate (ZrP2O7) nanoparticles as a recyclable heterogeneous catalyst. This one-pot synthesis involves the coupling of hydrazine hydrate, ethyl cyanoacetate, malononitrile, and an aromatic aldehyde under reflux conditions in ethanol. This approach leads to excellent yields and facile isolation of the desired this compound derivatives.
Q3: What are the advantages of using ZrP2O7 nanoparticles as a catalyst in this synthesis?
A3: [] Utilizing ZrP2O7 nanoparticles offers several benefits:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)











